Cas no 900019-73-0 (2-chloro-5-(1H-pyrrol-1-yl)pyridine)

2-chloro-5-(1H-pyrrol-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-5-(1H-pyrrol-1-yl)pyridine
- Pyridine, 2-chloro-5-(1H-pyrrol-1-yl)-
- EN300-234982
- DTXSID901293398
- HMS2615F22
- AKOS015958072
- 2-chloro-5-(pyrrol-1-yl)pyridine
- 900019-73-0
- SMR000337277
- F2145-0446
- MFCD06496240
- CHEMBL1343745
- 2-chloro-5-pyrrol-1-ylpyridine
- MLS000755606
- 9X-0825
-
- MDL: MFCD06496240
- インチ: 1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H
- InChIKey: GPKNWRBSJOKYFR-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=C(N2C=CC=C2)C=C1
計算された属性
- せいみつぶんしりょう: 178.0297759g/mol
- どういたいしつりょう: 178.0297759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 17.8Ų
2-chloro-5-(1H-pyrrol-1-yl)pyridine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-5-(1H-pyrrol-1-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2145-0446-1g |
2-chloro-5-(1H-pyrrol-1-yl)pyridine |
900019-73-0 | 95% | 1g |
$1039.0 | 2023-09-06 | |
Chemenu | CM333323-250mg |
2-Chloro-5-(1H-pyrrol-1-yl)pyridine |
900019-73-0 | 95%+ | 250mg |
$517 | 2021-08-18 | |
Chemenu | CM333323-100mg |
2-Chloro-5-(1H-pyrrol-1-yl)pyridine |
900019-73-0 | 95%+ | 100mg |
$335 | 2021-08-18 | |
TRC | B427820-100mg |
2-chloro-5-(1H-pyrrol-1-yl)pyridine |
900019-73-0 | 100mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-234982-1.0g |
2-chloro-5-(1H-pyrrol-1-yl)pyridine |
900019-73-0 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Enamine | EN300-234982-5g |
2-chloro-5-(1H-pyrrol-1-yl)pyridine |
900019-73-0 | 5g |
$2110.0 | 2023-09-15 | ||
Enamine | EN300-234982-10g |
2-chloro-5-(1H-pyrrol-1-yl)pyridine |
900019-73-0 | 10g |
$3131.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141095-1g |
2-Chloro-5-(1H-pyrrol-1-yl)pyridine |
900019-73-0 | 97% | 1g |
¥6577.00 | 2024-04-26 | |
A2B Chem LLC | AI81288-5mg |
2-Chloro-5-(1h-pyrrol-1-yl)pyridine |
900019-73-0 | >95% | 5mg |
$214.00 | 2024-05-20 | |
abcr | AB298236-100mg |
2-Chloro-5-(1H-pyrrol-1-yl)pyridine; . |
900019-73-0 | 100mg |
€221.50 | 2024-06-09 |
2-chloro-5-(1H-pyrrol-1-yl)pyridine 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
2-chloro-5-(1H-pyrrol-1-yl)pyridineに関する追加情報
Introduction to 2-Chloro-5-(1H-Pyrrol-1-yl)pyridine (CAS No. 900019-73-0)
2-Chloro-5-(1H-pyrrol-1-yl)pyridine, with the CAS number 900019-73-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a chloro group at the 2-position and a pyrrole ring at the 5-position, making it an interesting candidate for the development of novel pharmaceuticals and advanced materials.
The chemical structure of 2-chloro-5-(1H-pyrrol-1-yl)pyridine is characterized by its aromaticity and the presence of both electron-withdrawing (chloro) and electron-donating (pyrrole) groups. This combination of functional groups imparts unique electronic properties to the molecule, which can be exploited in various chemical reactions and biological processes. The chloro substituent can serve as a handle for further functionalization, while the pyrrole ring can participate in π-stacking interactions, making this compound a valuable building block in synthetic chemistry.
In the realm of medicinal chemistry, 2-chloro-5-(1H-pyrrol-1-yl)pyridine has shown promise as a scaffold for the development of new drugs. Recent studies have explored its potential as an inhibitor of various enzymes and receptors, including kinases and G protein-coupled receptors (GPCRs). For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific kinases involved in cancer progression. This finding highlights the potential of 2-chloro-5-(1H-pyrrol-1-yl)pyridine as a lead compound for the development of targeted cancer therapies.
Beyond its medicinal applications, 2-chloro-5-(1H-pyrrol-1-yl)pyridine has also been investigated for its use in materials science. The compound's ability to form stable π-stacking interactions makes it suitable for the design of supramolecular assemblies and organic electronic materials. Research published in Advanced Materials demonstrated that derivatives of this compound could be used to create highly conductive organic semiconductors, which have applications in flexible electronics and organic photovoltaics. The unique electronic properties of 2-chloro-5-(1H-pyrrol-1-yl)pyridine make it an attractive candidate for these advanced materials.
The synthesis of 2-chloro-5-(1H-pyrrol-1-yl)pyridine has been well-documented in the literature, with several efficient routes reported. One common method involves the reaction of 2-chloropyridine with pyrrole in the presence of a suitable catalyst. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, yielding high yields of the desired product. The versatility of this synthetic route allows for easy modification and functionalization, making it possible to generate a wide range of derivatives with tailored properties.
In terms of safety and handling, 2-chloro-5-(1H-pyrrol-1-yl)pyridine should be treated with care due to its reactivity and potential health effects. It is important to follow standard laboratory safety protocols when working with this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
To summarize, 2-chloro-5-(1H-pyrrol-1-yl)pyridine (CAS No. 900019-73-0) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and electronic properties make it an attractive candidate for the development of new drugs and advanced materials. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in modern scientific research.
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